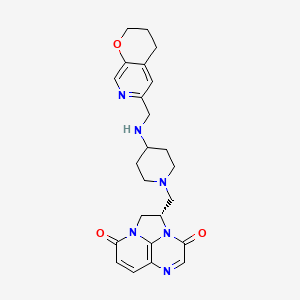
Gepotidacin S enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gepotidacin S enantiomer is an S enantionmer of gepotidacin.
Applications De Recherche Scientifique
1. Antibacterial Mechanism and Efficacy
Mechanistic Insights
Gepotidacin, a first-in-class triazaacenaphthylene, is a novel bacterial topoisomerase inhibitor. It has shown robust in vitro activity against a range of wild-type and fluoroquinolone-resistant bacteria. A study revealed its potent inhibition of Staphylococcus aureus gyrase, causing high levels of gyrase-mediated single-stranded DNA breaks. This differs from fluoroquinolones, which induce primarily double-stranded DNA breaks. Gepotidacin's distinct binding mechanism and conformational flexibility contribute to its activity (Gibson et al., 2019).
In Vitro Activity Against Bacteria
Another study highlights gepotidacin's in vitro activity against susceptible and drug-resistant pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It was found to be bactericidal, with no occurrences of antagonism when combined with other antimicrobials, suggesting its potential as a novel antibiotic for treating infections (Flamm et al., 2017).
2. Applications in Treating Specific Infections
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Gepotidacin demonstrated efficacy and safety in a phase 2 study for the treatment of Gram-positive ABSSSIs. It highlighted the potential of gepotidacin to meet the need for novel antibacterial agents against drug-resistant pathogens through a unique mechanism of action (O'Riordan et al., 2017).
Urinary Tract Infections (UTIs)
Research on gepotidacin's pharmacokinetics and pharmacodynamics against Escherichia coli in in vitro models underscores its potential for treating UTIs. The study identified key pharmacokinetic-pharmacodynamic indices associated with efficacy, suggesting appropriate dosing regimens for clinical studies (VanScoy et al., 2021).
3. Potential in Treating Neisseria Gonorrhoeae
- Effectiveness Against Drug-Resistant Strains: Gepotidacin has shown in vitro activity against Neisseria gonorrhoeae, including drug-resistant strains. It is bactericidal and has a low rate of spontaneous single-step resistance. This suggests its potential use in treating infections caused by N. gonorrhoeae, a significant consideration given the rising antibiotic resistance in this pathogen (Farrell et al., 2017).
Propriétés
Formule moléculaire |
C₂₄H₂₈N₆O₃ |
|---|---|
Poids moléculaire |
448.52 |
Nom IUPAC |
(3S)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m0/s1 |
Clé InChI |
PZFAZQUREQIODZ-IBGZPJMESA-N |
SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


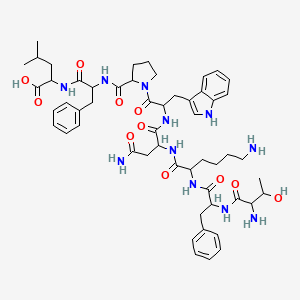
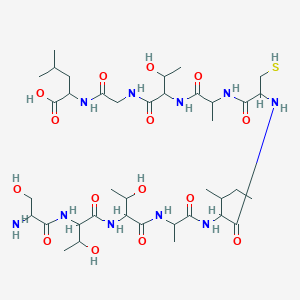
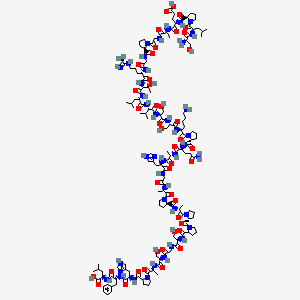
![(4S)-4-[[1-[(2S)-2-[[(2S,3S)-2-[[1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2R)-3-carboxy-1-[2-[(1,4-diamino-1,4-dioxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1150340.png)



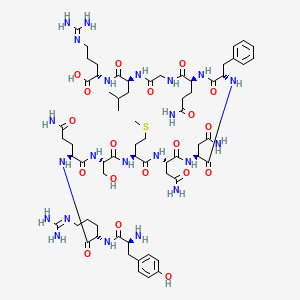
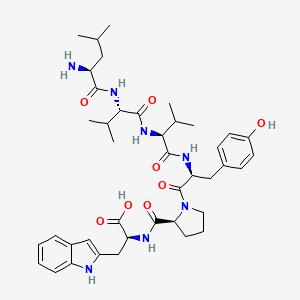

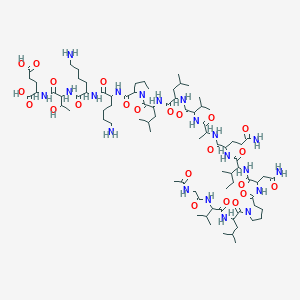
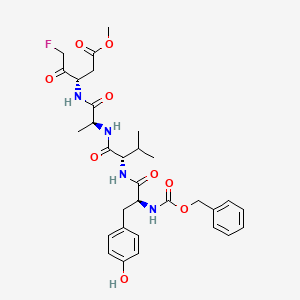
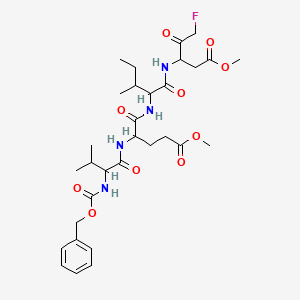
![1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B1150358.png)
